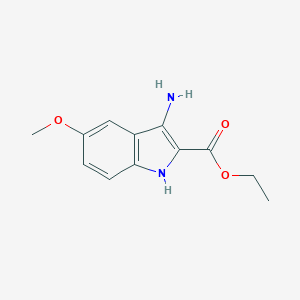

3-amino-5-méthoxy-1H-indole-2-carboxylate d'éthyle

Vue d'ensemble

Description

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Applications De Recherche Scientifique

Chemistry

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate serves as a vital building block in synthesizing complex organic molecules and pharmaceuticals. Its unique functional groups allow for varied chemical reactivity, making it suitable for:

- Synthesis of Indole Derivatives: Used as a precursor for creating other biologically active indoles.

- Chemical Modifications: Can undergo oxidation, reduction, and substitution reactions to yield various derivatives.

Biology

The compound has been investigated for its potential biological activities:

- Antiviral Properties: Studies indicate that derivatives of indole carboxylic acids can inhibit viral replication, particularly in HIV by targeting integrase enzymes .

- Antimicrobial Activity: Exhibits significant activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Medicine

Research has focused on the therapeutic potential of this compound:

- Cancer Treatment: Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate has shown promise in inhibiting cancer cell proliferation through modulation of specific signaling pathways .

- Drug Development: Its ability to interact with biological targets suggests potential applications in designing new drugs for various diseases, including inflammatory disorders and metabolic diseases .

Industry

In industrial applications, this compound is utilized in:

- Dyes and Pigments Production: Leveraged for its chemical properties to create vibrant colors.

- Chemical Intermediates: Acts as a reactant in various chemical processes, including reductive amination reactions .

Case Studies

Mécanisme D'action

Target of Action

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate can be synthesized through a multi-step process:

Starting Material: The synthesis begins with 6-chloroindole-2-carboxylate.

Nucleophilic Substitution: Under basic conditions, a nucleophilic substitution reaction introduces the 6-amino group.

Methoxylation: Methanol and a base catalyst are used to introduce the 5-methoxy group.

Esterification: The final step involves reacting the intermediate with ethyl acetate to introduce the 2-carboxylate ester group.

Industrial Production Methods

While specific industrial production methods for ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Known for its use in synthesizing 2-phenylthiomethyl-indole derivatives, which are 5-lipoxygenase inhibitors.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity against influenza A.

Uniqueness

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amino groups enhance its reactivity and potential for diverse applications in scientific research.

Activité Biologique

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention due to its diverse biological activities. This compound interacts with various biochemical pathways and exhibits potential therapeutic effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Target of Action

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate primarily targets enzymes and proteins involved in multiple biological processes. Its structure allows it to interact with various receptors and enzymes, influencing their activity and function.

Mode of Action

The compound's mode of action includes:

- Inhibition of Enzymes : It has been shown to inhibit lipoxygenases and cyclooxygenases, which are crucial in inflammatory pathways.

- Modulation of Cell Signaling : It can influence cell signaling pathways, affecting gene expression and cellular metabolism .

Anticancer Activity

Research indicates that ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate demonstrates significant anticancer properties. For instance, studies have reported its effectiveness against various cancer cell lines, showcasing a preferential suppression of rapidly dividing cells compared to slower-growing non-tumor cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 0.98 | Antiproliferative |

| MCF7 | 1.20 | Antiproliferative |

Antimicrobial Activity

This compound exhibits notable antimicrobial activity against several pathogens. It has been tested against strains such as Staphylococcus aureus (MRSA) and Candida albicans, showing low minimum inhibitory concentrations (MIC), indicating strong antibacterial properties.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.98 | Effective against MRSA |

| Candida albicans | 7.80 | Moderate activity |

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have revealed that modifications to the indole ring can significantly impact the biological activity of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate. For example:

- Substituents at the C3 position enhance anticancer activity.

- The presence of halogens at specific positions on the indole ring can modulate enzyme inhibition potency .

Case Studies

- Anticancer Efficacy in A549 Cells : A study demonstrated that ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate effectively inhibited the proliferation of A549 lung cancer cells with an IC50 value significantly lower than many conventional chemotherapeutics .

- Antimicrobial Testing Against MRSA : In vitro tests showed that this compound had an MIC of 0.98 µg/mL against MRSA, making it a promising candidate for further development as an antimicrobial agent .

Propriétés

IUPAC Name |

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKRXQYFEJCJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355671 | |

| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89607-80-7 | |

| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.